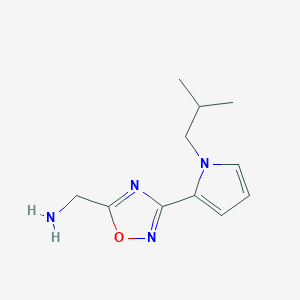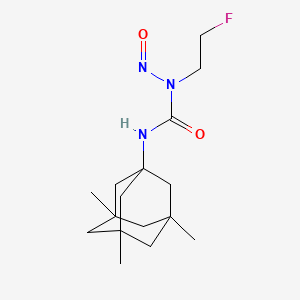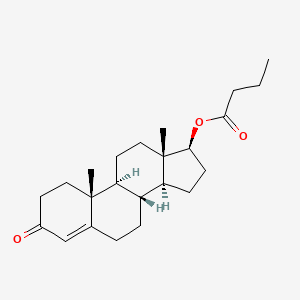
Testosterone butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone butyrate, also known as testosterone butanoate, is a synthetic, steroidal androgen and an androgen ester. It is specifically the C17β butanoate ester of testosterone. This compound was first synthesized in the 1930s but was never marketed . Its ester side-chain length and duration of effect are intermediate between those of testosterone propionate and testosterone valerate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Testosterone butyrate is synthesized by esterifying testosterone with butyric acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating the mixture to promote the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where testosterone and butyric acid are combined under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Testosterone butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at the C17 position to a ketone, forming 17-ketosteroids.
Reduction: The ketone group at the C3 position can be reduced to form 3-hydroxy derivatives.
Substitution: The ester group can be hydrolyzed to yield free testosterone and butyric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic hydrolysis conditions can be employed to break the ester bond.
Major Products Formed:
Oxidation: 17-ketosteroids
Reduction: 3-hydroxy derivatives
Substitution: Free testosterone and butyric acid.
Aplicaciones Científicas De Investigación
Testosterone butyrate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of analytical methods for steroid detection.
Biology: Research on this compound helps in understanding the metabolism and biological effects of androgens.
Medicine: Although not marketed, it serves as a model compound for studying the pharmacokinetics and pharmacodynamics of testosterone esters.
Industry: It is used in the development of formulations for hormone replacement therapy and other therapeutic applications
Mecanismo De Acción
Testosterone butyrate exerts its effects by binding to androgen receptors, which then translocate to the nucleus and modulate gene expression. This leads to the growth and development of masculine sex organs and secondary sexual characteristics. The esterification of testosterone prolongs its duration of action by slowing its release into the bloodstream .
Comparación Con Compuestos Similares
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
- Testosterone acetate
Comparison: Testosterone butyrate has an ester side-chain length and duration of effect that are intermediate between those of testosterone propionate and testosterone valerate. This makes it unique in terms of its pharmacokinetic profile, offering a balance between rapid onset and prolonged action .
Propiedades
Número CAS |
3410-54-6 |
|---|---|
Fórmula molecular |
C23H34O3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C23H34O3/c1-4-5-21(25)26-20-9-8-18-17-7-6-15-14-16(24)10-12-22(15,2)19(17)11-13-23(18,20)3/h14,17-20H,4-13H2,1-3H3/t17-,18-,19-,20-,22-,23-/m0/s1 |
Clave InChI |
OMPTUWYLCDEFSJ-WAUHAFJUSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
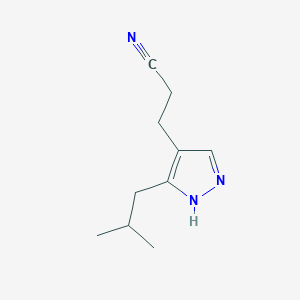
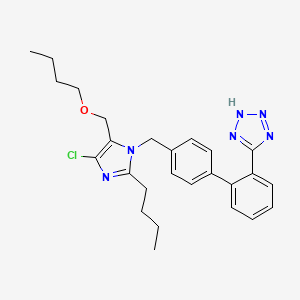

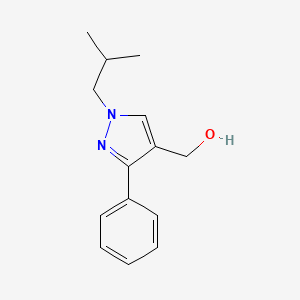
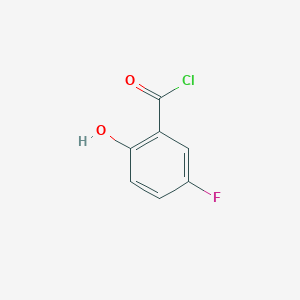
![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
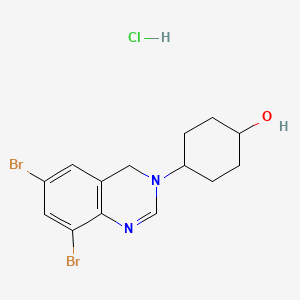
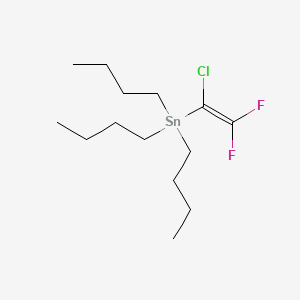
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)
